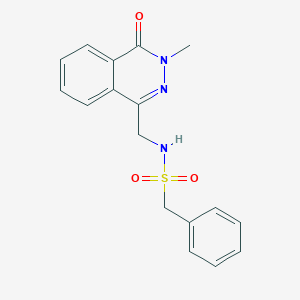
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylmethanesulfonamide inhibits serine proteases by reacting with the active site serine residue. The reaction forms a covalent bond between this compound and the serine residue, which inactivates the protease. This compound is a reversible inhibitor, and the covalent bond can be broken by treatment with a reducing agent such as dithiothreitol.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It is commonly used to prevent proteolytic degradation of proteins during purification and analysis. This compound is also used to prevent proteolysis in cell lysates and tissue extracts. In addition, this compound is used to inhibit proteases in blood samples, which can prevent clotting and improve the accuracy of diagnostic tests.
Vorteile Und Einschränkungen Für Laborexperimente
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylmethanesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of serine proteases, and it is easy to use and relatively inexpensive. However, this compound has some limitations. It can be toxic at high concentrations, and it can also react with other nucleophiles such as cysteine residues. This compound is also not effective against all proteases, and it may not be suitable for all experimental systems.
Zukünftige Richtungen
There are several future directions for research on N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylmethanesulfonamide. One area of interest is the development of more potent and selective inhibitors of serine proteases. Another area of interest is the use of this compound in combination with other inhibitors to achieve synergistic effects. Finally, there is a need for more research on the physiological effects of this compound, particularly in the context of disease states.
Synthesemethoden
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylmethanesulfonamide can be synthesized by reacting the corresponding sulfonyl chloride with the appropriate amine. The reaction is typically carried out in a polar solvent such as acetonitrile or dimethylformamide. The yield of this compound can be improved by using excess amine and a mild base such as triethylamine.
Wissenschaftliche Forschungsanwendungen
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylmethanesulfonamide is widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit proteases such as trypsin, chymotrypsin, and thrombin. This compound is also used to inhibit proteases in cell lysates, tissue extracts, and purified protein samples.
Eigenschaften
IUPAC Name |
N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-20-17(21)15-10-6-5-9-14(15)16(19-20)11-18-24(22,23)12-13-7-3-2-4-8-13/h2-10,18H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLLGTSJJVCGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

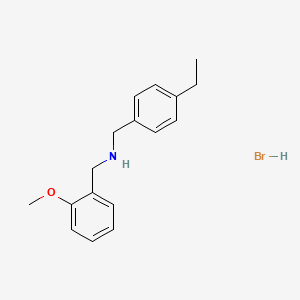
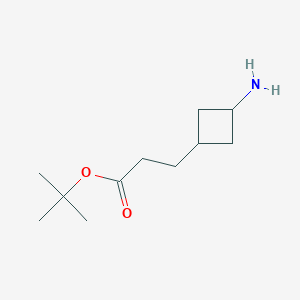
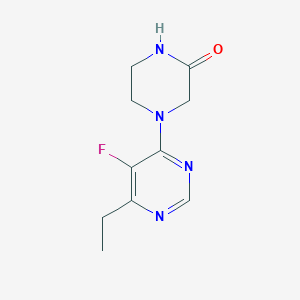
![1-(4-chlorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![8-(tert-butyl)-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2902686.png)
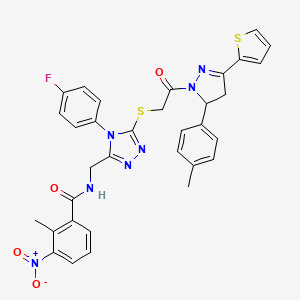

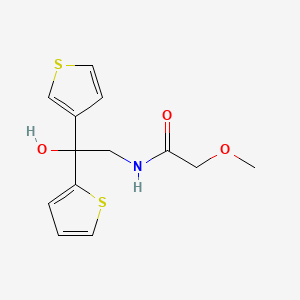
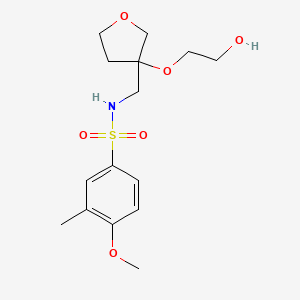
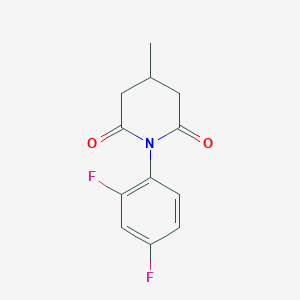
![3-cyclopentyl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2902700.png)
![(1E)-4,4,6,8,9-pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B2902701.png)
![4-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2902702.png)